4-amino-N-cyclopropylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-cyclopropylbutanamide is a chemical compound with the molecular formula C7H14N2O.
Vorbereitungsmethoden
The synthesis of 4-amino-N-cyclopropylbutanamide involves several steps. One common method includes the reaction of cyclopropylamine with butyric acid derivatives under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-amino-N-cyclopropylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-amino-N-cyclopropylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-amino-N-cyclopropylbutanamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
4-amino-N-cyclopropylbutanamide can be compared with other similar compounds, such as:
This compound hydrochloride: This compound has similar properties but includes a hydrochloride group, which can affect its solubility and reactivity.
Cyclopropylamine derivatives: These compounds share the cyclopropylamine structure but differ in their functional groups and overall reactivity.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for various research applications.
Eigenschaften
Molekularformel |
C7H14N2O |
---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
4-amino-N-cyclopropylbutanamide |
InChI |
InChI=1S/C7H14N2O/c8-5-1-2-7(10)9-6-3-4-6/h6H,1-5,8H2,(H,9,10) |
InChI-Schlüssel |
FXFSJYAYBIVACJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.